molecular formula C17H10BrNOS B14367982 3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one CAS No. 90481-51-9

3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one

Cat. No.: B14367982
CAS No.: 90481-51-9
M. Wt: 356.2 g/mol
InChI Key: WYPDDVYDHKNCEW-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The specific synthetic route for this compound may involve the bromination of naphthalene derivatives followed by cyclization with benzothiazole precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: The parent compound with a simpler structure.

    2-Substituted Benzothiazoles: Compounds with various substituents at the 2-position, exhibiting different biological activities.

    Benzimidazoles: Similar heterocyclic compounds with nitrogen in place of sulfur.

Uniqueness

3-(1,3-Benzothiazol-2(3H)-ylidene)-1-bromonaphthalen-2(3H)-one is unique due to the presence of both the benzothiazole and bromonaphthalene moieties, which confer distinct chemical and biological properties

Properties

CAS No.

90481-51-9

Molecular Formula

C17H10BrNOS

Molecular Weight

356.2 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-bromonaphthalen-2-ol

InChI

InChI=1S/C17H10BrNOS/c18-15-11-6-2-1-5-10(11)9-12(16(15)20)17-19-13-7-3-4-8-14(13)21-17/h1-9,20H

InChI Key

WYPDDVYDHKNCEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Br)O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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